JH-XI-10-02

CDK8 PROTAC targeted protein degradation cereblon E3 ligase

ATP-competitive CDK8 inhibitors leave the protein scaffold intact, confounding studies of kinase-independent scaffolding functions. JH-XI-10-02 solves this via cereblon-mediated, proteasome-dependent degradation of CDK8 (DC50 159 nM) while sparing CDK19 protein. - Event-driven, sub-stoichiometric catalytic mechanism; degrades CDK8 at 1 μM in Jurkat cells within 24 h. - No effect on CDK8 mRNA or CDK19 protein, enabling paralog-specific interrogation of Mediator kinase function. - Derived from scalable 8-step steroidal scaffold; lyophilized solid, ≥98% purity, stable supply for multi-year programs.

Molecular Formula C53H69N5O9
Molecular Weight 920.1 g/mol
Cat. No. B8117260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-XI-10-02
Molecular FormulaC53H69N5O9
Molecular Weight920.1 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
InChIInChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61)/t37-,38-,39-,41+,42-,43-,45?,52-,53+/m0/s1
InChIKeyJECHBTRAPARMGI-GFTKVEOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JH-XI-10-02 Product Profile & Specifications


JH-XI-10-02 is a bivalent PROTAC (Proteolysis Targeting Chimera) degrader targeting Cyclin-Dependent Kinase 8 (CDK8), consisting of a pomalidomide-derived cereblon E3 ligase ligand connected via a PEG linker to a steroidal CDK8-binding warhead [1]. The compound induces proteasome-dependent degradation of CDK8 in Jurkat cells at 1 μM over 24 hours while leaving CDK8 mRNA levels unaffected and showing no significant effect on the closely related paralog CDK19 . First reported in 2018, JH-XI-10-02 was developed as a proof-of-concept degrader to address limitations of occupancy-driven CDK8 inhibition [2]. Available from multiple commercial vendors at ≥98% purity (HPLC), the compound is distributed as a lyophilized solid with documented solubility in DMSO (≥46 mg/mL) and recommended storage at -20°C .

JH-XI-10-02 Degrader vs. Inhibitor Procurement Rationale


Substituting JH-XI-10-02 with a conventional ATP-competitive CDK8 inhibitor fails to achieve the same experimental outcomes due to fundamentally distinct mechanisms of action. Traditional small-molecule inhibitors such as Senexin B or BI-1347 occupy the kinase active site to block enzymatic function but leave the CDK8 protein scaffold intact—thereby preserving kinase-independent scaffolding functions of CDK8 within the Mediator complex and other transcriptional regulatory assemblies [1]. JH-XI-10-02, as a PROTAC, recruits the E3 ubiquitin ligase cereblon to CDK8, inducing ubiquitination and subsequent proteasomal destruction of the entire CDK8 protein [2]. This event-driven, sub-stoichiometric catalytic mechanism fundamentally differs from occupancy-driven inhibition and may eliminate both kinase-dependent and kinase-independent functions [1]. Researchers requiring interrogation of CDK8 scaffolding roles or complete target ablation must specifically procure a degrader; inhibitor-only procurement yields qualitatively different biological outcomes and will confound experimental interpretation [2].

JH-XI-10-02 Quantitative Differentiation Evidence


Degrader vs. Parent Inhibitor: Potency and Mechanism

JH-XI-10-02 achieves partial degradation of CDK8 in Jurkat cells with an IC50 of 159 nM, a value that reflects the combined efficiency of target engagement, ternary complex formation, and subsequent proteasomal degradation [1]. Its parent CDK8 inhibitor warhead, JH-VIII-49, is a potent and highly selective ATP-competitive CDK8 inhibitor with an IC50 of 16 nM in biochemical kinase assays [2]. The approximately 10-fold reduction in apparent potency reflects the additional kinetic and thermodynamic requirements of the PROTAC degradation cascade. Critically, JH-VIII-49 retains only inhibition activity and cannot eliminate CDK8 protein, whereas JH-XI-10-02 mediates proteasome-dependent degradation verified by mRNA-level independence and rescue with proteasome inhibition [1]. The warhead portion of JH-XI-10-02 is almost identical to JH-VIII-49 [3].

CDK8 PROTAC targeted protein degradation cereblon E3 ligase

CDK8 vs. CDK19 Degradation Selectivity

JH-XI-10-02 exhibits marked degradation selectivity for CDK8 over its closest paralog CDK19 (also known as CDK8L), which shares approximately 77% sequence identity in the kinase domain and overlapping Mediator complex functions [1]. In Jurkat cells treated with 1 μM JH-XI-10-02 for 24 hours, significant CDK8 degradation was observed with no significant effect on CDK19 protein levels [2]. This degradation selectivity is notable given that the parent CDK8 inhibitor JH-VIII-49 demonstrates only modest enzymatic selectivity, with KINOMEscan profiling at 10 μM revealing >90% inhibition of both CDK8 and CDK19, and dose-response analysis showing an IC50 of 8 nM against CDK19 versus 16 nM against CDK8 [1]. The degradation selectivity appears to arise from differential ternary complex formation or ubiquitination efficiency.

CDK19 selectivity Mediator kinase paralog PROTAC specificity

Proteasome-Dependent Degradation & mRNA Independence

JH-XI-10-02 degradation of CDK8 proceeds via the canonical PROTAC mechanism: the compound simultaneously engages CDK8 via its steroidal warhead and cereblon (CRBN) via its pomalidomide moiety, inducing proximity-dependent ubiquitination followed by proteasomal degradation [1]. This mechanism is distinguished from transcriptional repression or mRNA destabilization by the observation that JH-XI-10-02 treatment does not affect CDK8 mRNA levels, as documented in multiple independent technical datasheets and confirmed in the primary literature . Furthermore, degradation is proteasome-dependent, establishing the post-translational nature of target elimination. In contrast, CDK8 inhibitors such as Cortistatin A and BI-1347 reduce kinase activity without altering CDK8 protein abundance or mRNA levels, and may paradoxically induce target accumulation through compensatory feedback mechanisms [2].

PROTAC mechanism validation ubiquitin-proteasome system event-driven pharmacology

Synthetic Scalability: Steroidal Scaffold vs. Cortistatin A

JH-XI-10-02 is built upon a simplified steroidal scaffold that addresses the severe synthetic accessibility limitations of the natural product Cortistatin A, a potent CDK8 inhibitor with a complex heptacyclic core requiring 16-30 synthetic steps and yielding only 0.012-2% overall [1]. The precursor inhibitor JH-VIII-49 was rationally designed based on the similarity between Cortistatin A's core and a simple steroid scaffold, achieving an eight-step synthesis with 33% overall yield suitable for large-scale preparation [2]. While JH-XI-10-02 itself requires additional conjugation steps to attach the pomalidomide-PEG linker, the core steroidal warhead is accessible via a scalable synthetic route. This contrasts sharply with Cortistatin A-derived degraders that would inherit the prohibitive synthetic complexity of the natural product scaffold [1].

CDK8 inhibitor synthesis steroidal scaffold Cortistatin A analog

JH-XI-10-02 Recommended Research Applications


Dissecting CDK8 vs. CDK19 Transcriptional Roles

Given JH-XI-10-02's selective degradation of CDK8 while sparing CDK19 protein levels at 1 μM after 24-hour treatment [1], this compound is particularly well-suited for studies requiring paralog-specific interrogation of Mediator kinase function. CDK8 and CDK19 exhibit both overlapping and distinct transcriptional regulatory roles, and ATP-competitive inhibitors generally cannot discriminate between the two paralogs (parent inhibitor JH-VIII-49 shows IC50 of 8 nM for CDK19 vs. 16 nM for CDK8 [2]). Researchers investigating CDK8-specific contributions to gene expression programs, oncogenic signaling, or enhancer regulation can employ JH-XI-10-02 to achieve CDK8 depletion without confounding CDK19 inhibition or compensation, a critical control that inhibitor-only approaches cannot provide.

Acute CDK8 Protein Elimination vs. Enzymatic Inhibition

JH-XI-10-02 enables studies that require acute depletion of CDK8 protein rather than mere catalytic inhibition, as validated by proteasome-dependent degradation and lack of effect on CDK8 mRNA levels [1]. Applications include investigation of CDK8 scaffolding functions independent of kinase activity, such as Mediator complex structural integrity, recruitment of transcriptional cofactors, or protein-protein interaction networks that rely on the CDK8 protein scaffold. Studies examining whether CDK8 scaffolding roles contribute to therapeutic resistance mechanisms or transcriptional addiction in cancer cells are specifically enabled by degrader procurement; ATP-competitive inhibitors leave the scaffold intact and are thus unsuitable controls for such investigations [2].

Occupancy-Driven Inhibition vs. Event-Driven Degradation

JH-XI-10-02 serves as a prototypical tool compound for comparing the pharmacological consequences of CDK8 degradation versus inhibition. The compound is derived from the well-characterized CDK8 inhibitor JH-VIII-49 (IC50 = 16 nM [1]) but operates via a fundamentally distinct event-driven, sub-stoichiometric catalytic mechanism requiring ternary complex formation with cereblon [2]. Researchers can pair JH-XI-10-02 with its parent inhibitor JH-VIII-49 or other ATP-competitive CDK8 inhibitors to systematically evaluate differential effects on signaling duration, feedback activation, target resynthesis kinetics, and phenotypic outcomes. Such paired procurement enables rigorous dissection of degradation-specific pharmacology versus occupancy-only pharmacology in CDK8-dependent systems.

Mediator Complex Research with Scalable Warhead Synthesis

For laboratories planning extended or multi-year CDK8 research programs, JH-XI-10-02's foundation on the simplified steroidal scaffold of JH-VIII-49 (8-step synthesis, 33% overall yield [1]) provides a practical procurement advantage over natural product Cortistatin A-derived alternatives (16-30 steps, ≤2% yield [1]). While the fully conjugated PROTAC requires additional synthetic steps, the core warhead scaffold is amenable to scale-up, potentially translating to more stable commercial supply and reduced cost for bulk orders. This makes JH-XI-10-02 a sustainable choice for transcription and Mediator complex research programs requiring consistent access to CDK8 degradation tools across multiple experimental iterations or collaborative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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